![molecular formula C16H32N2O4S B12319240 1-Dodecyl-3-methylimidazolium hydrogen sulfate](/img/structure/B12319240.png)
1-Dodecyl-3-methylimidazolium hydrogen sulfate
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Overview
Description
1-Dodecyl-3-methylimidazolium hydrogen sulfate is a type of ionic liquid, characterized by its unique properties such as low volatility, high thermal stability, and excellent solubility. The compound has the molecular formula C₁₆H₃₂N₂O₄S and a molecular weight of 348.5 g/mol . It is widely used in various scientific and industrial applications due to its versatile nature.
Preparation Methods
1-Dodecyl-3-methylimidazolium hydrogen sulfate can be synthesized through the acidification of 1-dodecyl-3-methylimidazole with sulfuric acid . The reaction typically involves mixing the imidazole compound with sulfuric acid under controlled conditions to yield the desired ionic liquid. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Dodecyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could produce various substituted imidazolium salts .
Scientific Research Applications
Catalytic Applications
1-Dodecyl-3-methylimidazolium hydrogen sulfate serves as an effective catalyst in several organic reactions. Its acidic nature allows it to facilitate reactions that typically require strong acids. Some notable catalytic applications include:
- Nitration Reactions : The compound can be utilized as a nitrating agent for the selective nitration of phenols, yielding nitro derivatives with high selectivity and efficiency. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
- Biginelli Reaction : It has been successfully employed as a catalyst in the Biginelli reaction, which synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters. The ionic liquid enhances reaction rates and yields while providing an environmentally friendly alternative to traditional solvents .
Electrochemical Applications
The compound is also significant in electrochemistry:
- Electrodeposition : In the electrodeposition of metals such as zinc from acidic sulfate solutions, this compound acts as an additive that improves current efficiency and surface morphology. This leads to better quality deposits with reduced power consumption during the process .
- Batteries and Fuel Cells : Its ionic conductivity makes it suitable for use in batteries and fuel cells, where it can enhance ion transport and overall energy efficiency .
Environmental Applications
The environmental benefits of using this compound are noteworthy:
- Microemulsions : This compound can form microemulsions that are useful in various environmental applications, including enhanced oil recovery and soil remediation. The microemulsions exhibit good stability and can solubilize organic pollutants effectively .
- Corrosion Inhibition : Preliminary studies indicate its potential as a corrosion inhibitor for pipelines, particularly against sulfate-reducing bacteria that contribute to internal corrosion . Its effectiveness in reducing corrosion rates presents a promising avenue for protecting infrastructure.
Material Science Applications
In materials science, this ionic liquid is being explored for its unique properties:
- Nanomaterials Synthesis : The compound can serve as a solvent or reaction medium for synthesizing nanomaterials, facilitating processes like sol-gel synthesis or nanoparticle formation with controlled sizes and shapes .
- Polymer Processing : It has been investigated for use in polymer processing techniques due to its ability to dissolve polymers and facilitate their processing without the need for volatile organic solvents .
Case Study 1: Nitration of Phenols
A study demonstrated the use of this compound for the nitration of phenolic compounds. The results indicated high yields of nitrophenols with minimal by-products, showcasing the compound's efficiency as a nitrating agent.
Case Study 2: Corrosion Inhibition
Research involving pipeline samples treated with this ionic liquid showed a significant reduction in corrosion rates compared to untreated samples. The findings suggest that this compound could be integrated into maintenance protocols for gas pipelines to enhance longevity and reduce maintenance costs.
Mechanism of Action
The mechanism by which 1-Dodecyl-3-methylimidazolium hydrogen sulfate exerts its effects involves interactions with biological targets through its long-chain alkyl group and imidazolium moiety. The hydrogen sulfate counterion provides the necessary solubility and stability for effective interactions. These interactions can lead to changes in protein structure and function, contributing to its antimicrobial and catalytic properties .
Comparison with Similar Compounds
1-Dodecyl-3-methylimidazolium hydrogen sulfate can be compared with other similar ionic liquids, such as:
- 1-Dodecyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Dodecyl-3-methylimidazolium bromide
These compounds share similar structural features but differ in their counterions, which can significantly influence their properties and applications. For instance, the chloride and bromide variants may have different solubility and reactivity profiles compared to the hydrogen sulfate form .
Biological Activity
1-Dodecyl-3-methylimidazolium hydrogen sulfate ([C12mim]HSO4) is an ionic liquid that has garnered significant attention due to its unique physicochemical properties and potential biological applications. As a member of the imidazolium family, this compound is characterized by its long aliphatic chain, which influences its solubility, stability, and interaction with biological systems. This article explores the biological activity of [C12mim]HSO4, focusing on its toxicity, biodegradability, and potential applications in biomedicine and environmental science.
Toxicity Studies
Research indicates that [C12mim]HSO4 exhibits varying degrees of toxicity depending on concentration and exposure duration. In a study assessing the impact of ionic liquids on soil microbial communities, it was found that high concentrations of [C12mim]HSO4 can significantly alter microbial diversity and enzyme activities. Specifically, urease activity was stimulated initially but decreased at higher concentrations, while dehydrogenase and acid phosphatase activities were inhibited at elevated levels .
Biodegradability
The biodegradability of [C12mim]HSO4 has been investigated using microbial communities from wastewater treatment plants. Results showed that this ionic liquid could be effectively degraded by specific bacterial strains, highlighting its potential for environmental remediation. The degradation pathways identified suggest that microbial action can lead to the breakdown of the long alkyl chain, resulting in less harmful byproducts .
Case Studies
- Microbial Tolerance and Degradation :
- Impact on Soil Microbial Communities :
- Toxicological Assessments :
Summary of Biological Effects
Degradation Pathways Identified
Pathway Type | Description |
---|---|
Oxidation at Long Alkyl Chain | Initial oxidation occurs at the middle |
Oxidation at Short Alkyl Chain | Oxidation occurs at the end of the chain |
Non-oxidative Pathways | Other metabolic pathways identified |
Properties
Molecular Formula |
C16H32N2O4S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;hydrogen sulfate |
InChI |
InChI=1S/C16H31N2.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-16H,3-13H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
UBBUGAQGCCPJHI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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